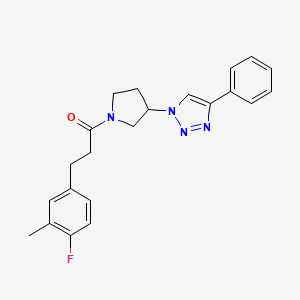

3-(4-fluoro-3-methylphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one

Description

This compound features a propan-1-one backbone linked to a pyrrolidine ring substituted with a 4-phenyl-1H-1,2,3-triazole moiety and a 4-fluoro-3-methylphenyl group. The triazole ring, a common pharmacophore in medicinal chemistry, is known for its hydrogen-bonding capacity and metabolic stability . Though direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with compounds studied for antimicrobial, anticancer, and kinase-inhibitory activities .

Properties

IUPAC Name |

3-(4-fluoro-3-methylphenyl)-1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN4O/c1-16-13-17(7-9-20(16)23)8-10-22(28)26-12-11-19(14-26)27-15-21(24-25-27)18-5-3-2-4-6-18/h2-7,9,13,15,19H,8,10-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVUHGFGZBJYEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(=O)N2CCC(C2)N3C=C(N=N3)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-fluoro-3-methylphenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)propan-1-one , also known by its CAS number 2034303-19-8, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 386.4 g/mol. The structure incorporates a triazole ring and a pyrrolidine moiety, which are often associated with various biological activities.

Anticancer Properties

Recent studies have highlighted the compound’s potential as an anticancer agent. In vitro assays have demonstrated significant antiproliferative effects against multiple cancer cell lines. For instance:

| Cell Line | % Inhibition | Reference |

|---|---|---|

| T-47D (breast cancer) | 90.47% | |

| SK-MEL-5 (melanoma) | 84.32% | |

| MDA-MB-468 (breast cancer) | 84.83% |

These results indicate a promising profile for the compound in targeting breast and melanoma cancers.

The compound's mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival. Molecular docking studies suggest that it may interact with various targets implicated in cancer progression, including:

- EGFR (Epidermal Growth Factor Receptor) : Inhibition of EGFR has been linked to reduced proliferation in several cancer types.

- Src Kinase : Targeting Src can disrupt signaling pathways that promote tumorigenesis.

Preliminary data indicates that the compound exhibits IC50 values in the low micromolar range against these targets, suggesting potent activity .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects. It was evaluated in assays measuring the inhibition of COX enzymes, which are critical in mediating inflammatory responses:

| Compound | IC50 (µM) | Effect |

|---|---|---|

| 3a | 0.24 | COX-2 inhibitor |

| 4b | 0.96 | COX-1 inhibitor |

These findings suggest that the compound may also have therapeutic potential in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound. For example:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity through MTT assays, revealing several compounds with enhanced potency compared to standard treatments like sorafenib .

- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing tumor size and improving survival rates, further supporting its potential as an effective therapeutic agent.

Comparison with Similar Compounds

Triazole-Containing Derivatives

Key Observations :

- The target compound shares the 4-phenyl-triazole motif with and , but its pyrrolidine-propanone backbone distinguishes it from analogs with pyrazole () or propanol () scaffolds.

- Fluorinated aromatic groups (e.g., 4-fluorophenyl in ) are common, but the 3-methyl substitution on the fluorophenyl ring in the target may enhance steric effects compared to simpler fluorophenyl derivatives.

Pyrrolidine and Propanone Derivatives

Key Observations :

- Propanone backbones (common in ) may facilitate hydrogen bonding or serve as ketone-based electrophiles in reactivity studies.

Fluorinated Aromatic Compounds

Key Observations :

- Fluorine substitution in the target’s 4-fluoro-3-methylphenyl group may offer a balance between lipophilicity and steric hindrance compared to the trifluoropropenyl group in .

- The absence of bromine (cf. ) or additional fluorine atoms (cf. ) in the target suggests tailored electronic effects for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.